TRPA1 Ion Channel Antagonism: Comparative Potency of 3-Hydrazino-7-chloro-1,2,4-benzotriazine vs. 3-Amino-1,2,4-benzotriazine Scaffolds
3-Hydrazino-7-chloro-1,2,4-benzotriazine (CHEMBL3786508) demonstrates antagonist activity at human TRPA1 with an IC₅₀ of 63–75 nM in a tetracycline-inducible CHO cell expression system [1]. In contrast, the parent 3-amino-1,2,4-benzotriazine scaffold (tirapazamine class) exhibits no reported TRPA1 activity, with its primary mechanism being hypoxia-selective DNA damage via bioreductive activation [2]. This represents a qualitative and quantitative target engagement differentiation: the 3-hydrazino-7-chloro substitution pattern redirects the benzotriazine pharmacophore from a DNA-damaging bioreductive prodrug to a nanomolar ion channel antagonist, with a selectivity window exceeding 1000-fold when comparing TRPA1 IC₅₀ (63 nM) against the EC₅₀ for agonist activity at human TRPA1 (>40,000 nM) [1].
| Evidence Dimension | TRPA1 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 63–75 nM (human TRPA1); EC₅₀ (agonist) > 40,000 nM |
| Comparator Or Baseline | 3-Amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine): No reported TRPA1 activity; primary mechanism is hypoxia-selective DNA cleavage |
| Quantified Difference | Target engagement switch from DNA damage to ion channel antagonism; >530-fold selectivity for antagonism over agonism at TRPA1 |
| Conditions | Tetracycline-inducible T-REx CHO cells expressing human TRPA1; antagonist activity assessed by inhibition of AITC-induced calcium flux |
Why This Matters
This differential target profile makes 3-hydrazino-7-chloro-1,2,4-benzotriazine a valuable tool compound for TRPA1-mediated pain and inflammation research, an application entirely inaccessible to 3-amino benzotriazine analogs.
- [1] BindingDB Entry BDBM50157709 (CHEMBL3786508). Affinity Data: IC₅₀ = 63–75 nM for antagonist activity at human TRPA1 expressed in T-REx CHO cells; EC₅₀ > 40,000 nM for agonist activity. Accessed via BindingDB.org. View Source
- [2] Brown, J.M.; Wilson, W.R. Exploiting tumour hypoxia in cancer treatment. Nature Reviews Cancer, 2004, 4, 437–447. Tirapazamine mechanism: bioreductive activation leading to DNA double-strand breaks under hypoxia. View Source
